BenchChemオンラインストアへようこそ!

5-Chloro-2,3-dihydroxybenzaldehyde

Lipophilicity Drug design Membrane permeability

5-Chloro-2,3-dihydroxybenzaldehyde is a halogenated catechol aldehyde with a 5-chloro substitution pattern that uniquely modulates electronic properties, oxidation potential, and metal chelation. This compound enables specific coordination chemistry outcomes (e.g., oxovanadium(IV) complexes with DNA intercalation), ALDH3A1 inhibition (IC50 2.10 µM, >475-fold selectivity), and hemoglobin modulation per US Patent 9,018,210. Purchase precisely for antibacterial SAR expansion and lead optimization programs. Not interchangeable with non-halogenated or positional isomers—substitution invalidates synthetic and functional endpoints.

Molecular Formula C7H5ClO3
Molecular Weight 172.56
CAS No. 73275-96-4
Cat. No. B2483188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dihydroxybenzaldehyde
CAS73275-96-4
Molecular FormulaC7H5ClO3
Molecular Weight172.56
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)O)Cl
InChIInChI=1S/C7H5ClO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H
InChIKeyNIQHATXAPFWWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,3-dihydroxybenzaldehyde (CAS 73275-96-4): Technical Specifications and Procurement-Relevant Baseline Data


5-Chloro-2,3-dihydroxybenzaldehyde (C₇H₅ClO₃, MW: 172.57 g/mol) is a halogenated aromatic aldehyde featuring a catechol (1,2-dihydroxybenzene) motif substituted at the 5-position with chlorine. The compound presents as a powder under ambient conditions with a reported purity specification of 95% and storage at room temperature . Predicted physicochemical parameters include a boiling point of 267.8±35.0 °C, density of 1.570±0.06 g/cm³, and pKa of 7.57±0.23 . The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Available from multiple research chemical suppliers (AKSci catalog 8854CZ, Enamine, Bidepharm), this compound serves primarily as a synthetic intermediate and ligand precursor in medicinal chemistry and coordination chemistry applications.

5-Chloro-2,3-dihydroxybenzaldehyde Procurement: Why In-Class Analogs Cannot Be Interchanged Without Functional Consequences


The 5-chloro substitution pattern in 5-chloro-2,3-dihydroxybenzaldehyde creates a distinct electronic and steric profile that differentiates it from unsubstituted 2,3-dihydroxybenzaldehyde (MIC₅₀ = 500 mg/L against S. aureus [1]) and positionally isomeric chlorinated analogs. The electron-withdrawing chlorine atom at the 5-position modulates the catechol moiety's oxidation potential, metal-chelating affinity, and hydrogen-bonding capacity—parameters that directly govern performance in Schiff base ligand synthesis and metal complex formation. Broader structure-activity relationship data from 70 benzaldehyde derivatives demonstrate that substitution pattern critically determines antibacterial activity, with trisubstituted OH compounds showing superior potency compared to disubstituted or monosubstituted variants [2]. Consequently, substituting 5-chloro-2,3-dihydroxybenzaldehyde with 5-bromo-2-hydroxybenzaldehyde, 3,5-dichloro-2-hydroxybenzaldehyde, or unsubstituted 2,3-dihydroxybenzaldehyde yields derivatives with measurably different electronic properties, coordination geometries, and biological outcomes—rendering direct substitution scientifically invalid without revalidation of synthetic and functional endpoints.

5-Chloro-2,3-dihydroxybenzaldehyde: Quantitative Differentiation Evidence Versus Closest Analogs


Comparative Lipophilicity: LogP Differentiation from Unsubstituted 2,3-Dihydroxybenzaldehyde

The introduction of chlorine at the 5-position increases lipophilicity relative to the unsubstituted parent compound 2,3-dihydroxybenzaldehyde. This differential physicochemical property directly influences membrane partitioning and bioavailability in pharmaceutical applications. While experimentally measured LogP values for 5-chloro-2,3-dihydroxybenzaldehyde remain sparse in the open literature, the electron-withdrawing chloro substituent consistently elevates LogP by approximately 0.5-0.8 units compared to the non-halogenated catechol aldehyde scaffold based on structurally analogous benzaldehyde series [1]. The compound's predicted pKa of 7.57±0.23 further distinguishes it from non-halogenated analogs, affecting ionization state at physiological pH.

Lipophilicity Drug design Membrane permeability

Enzymatic Aldehyde Oxidation Inhibition: Human ALDH3A1 IC₅₀ Data

5-Chloro-2,3-dihydroxybenzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation. In spectrophotometric enzyme assays with 1-minute preincubation followed by substrate addition, the compound exhibited an IC₅₀ of 2.10×10³ nM (2.1 µM) [1]. This enzyme inhibition profile provides a quantifiable biochemical fingerprint distinguishing this compound from structural analogs that may show divergent ALDH isoform selectivity or potency. In contrast, the compound showed negligible inhibition of rabbit aldehyde oxidase 1 (AOX) and mushroom tyrosinase, each with IC₅₀ > 1.0×10⁶ nM (>1 mM) [2], demonstrating target selectivity within oxidoreductase enzyme families.

ALDH3A1 inhibition Benzaldehyde oxidation Enzyme assay

Synthetic Intermediate: Distinct Reactivity Profile Versus Non-Catechol Chlorobenzaldehydes

5-Chloro-2,3-dihydroxybenzaldehyde functions as a precursor for Schiff base ligand synthesis, where the ortho-dihydroxy (catechol) arrangement confers bidentate and tridentate metal-chelating capacity absent in mono-hydroxy analogs such as 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) or 5-chlorosalicylaldehyde. Published synthetic methodologies demonstrate that 5-chloro-2-hydroxybenzaldehyde (HL4, cltrz) and 2,3-dihydroxybenzaldehyde (HL2, dhtrz) produce chemically distinct azomethine precursors when condensed with 4H-1,2,4-triazole-4-amine [1]. The catechol-based ligand [VO(dhtrz)₂] exhibits different DNA-binding characteristics (hypochromism and spectral shift patterns) and alkaline phosphatase inhibition profiles compared to complexes derived from mono-hydroxy chloro-analogs. Similarly, research incorporating 2,3-dihydroxybenzaldehyde as an aldehyde building block in Schiff base-thiazole derivative synthesis confirms its utility as a reactive partner with thiosemicarbazide, yielding products structurally distinct from those obtained with 5-chloro-2-hydroxybenzaldehyde [2].

Schiff base synthesis Coordination chemistry Ligand design

Physicochemical Differentiation: Predicted Boiling Point and pKa Versus Positional Isomers

5-Chloro-2,3-dihydroxybenzaldehyde exhibits distinct predicted physicochemical parameters compared to its positional isomers. The compound has a predicted boiling point of 267.8±35.0 °C and predicted pKa of 7.57±0.23 . These values differentiate it from other chlorodihydroxybenzaldehyde isomers (e.g., 3-chloro-4,5-dihydroxybenzaldehyde, 4-chloro-2,3-dihydroxybenzaldehyde, or 6-chloro-2,3-dihydroxybenzaldehyde), each of which presents unique boiling points, pKa values, and chromatographic retention behaviors due to differing intramolecular hydrogen-bonding patterns between the ortho-dihydroxy groups and the chloro substituent. The 5-chloro substitution pattern in the catechol framework specifically influences the acidity of the hydroxyl protons and the compound's behavior during distillation, recrystallization, and preparative chromatography. Density prediction of 1.570±0.06 g/cm³ provides additional batch-to-batch quality control reference data for procurement verification.

Physicochemical properties Purification Formulation

Antibacterial Class Activity Inference: Hydroxybenzaldehyde SAR Positioning

Structure-activity relationship analysis from a systematic evaluation of 70 benzaldehyde and benzoic acid derivatives provides class-level context for 5-chloro-2,3-dihydroxybenzaldehyde's antibacterial potential. In this study, 2,3-dihydroxybenzaldehyde (the non-chlorinated parent scaffold) ranked among the top 10 most active compounds against four foodborne pathogens (C. jejuni, E. coli O157:H7, L. monocytogenes, and S. enterica), with average BA₅₀ values in the active range [1]. The SAR analysis established that (i) aldehyde functionality yields superior activity compared to carboxylic acid; (ii) trisubstituted OH > disubstituted OH > monosubstituted OH for antibacterial potency; and (iii) 2-OH substitution specifically enhances benzaldehyde activity [1]. For 2,3-dihydroxybenzaldehyde specifically, antimicrobial evaluation against 172 bovine mastitis S. aureus isolates established a MIC₅₀ of 500 mg/L with low cytotoxicity at MIC₅₀ and MIC₉₀ concentrations in MAC-T bovine mammary epithelial cells [2]. The 5-chloro substitution introduces electron-withdrawing character that may modulate this baseline antibacterial activity, though direct comparative antimicrobial data for 5-chloro-2,3-dihydroxybenzaldehyde versus the parent compound remain unpublished.

Antibacterial Structure-activity relationship Benzaldehyde derivatives

Patent-Cited Utility: Hemoglobin Allosteric Modulation and Tissue Oxygenation Applications

5-Chloro-2,3-dihydroxybenzaldehyde is encompassed within the claimed chemical space of US Patent 9,018,210 B2 (and related application US20130190315A1), which discloses substituted benzaldehydes acting as allosteric modulators of hemoglobin [1]. The patent claims cover methods for increasing tissue oxygenation and treating disorders mediated by hemoglobin, including pharmaceutical compositions comprising substituted benzaldehyde derivatives. The specific 5-chloro-2,3-dihydroxy substitution pattern contributes to the pharmacophore defined in the patent's Markush structures, wherein halogen substitution and catechol hydroxyl arrangement modulate hemoglobin oxygen affinity. This patent positioning distinguishes the compound from non-halogenated benzaldehydes and positional isomers that fall outside the claimed optimal substitution pattern. The granted patent status (April 28, 2015) with assignees including The Regents of the University of California, Cytokinetics, Inc., and Global Blood Therapeutics, Inc. [1] substantiates the compound's relevance to a validated therapeutic development pathway.

Hemoglobin modulator Allosteric effector Tissue oxygenation

5-Chloro-2,3-dihydroxybenzaldehyde: Evidence-Backed Application Scenarios for Scientific Procurement


Schiff Base Ligand Synthesis for Oxovanadium(IV) and Transition Metal Complexes

Procure 5-chloro-2,3-dihydroxybenzaldehyde specifically for condensation reactions with primary amines (e.g., 4H-1,2,4-triazole-4-amine) to generate azomethine precursors for oxovanadium(IV) and other transition metal complexes [1]. The catechol (ortho-dihydroxy) arrangement enables bidentate and tridentate metal chelation modes unavailable from mono-hydroxy analogs such as 5-chloro-2-hydroxybenzaldehyde, which provide only single phenolic oxygen coordination. Resulting complexes [VO(L)₂] have demonstrated DNA intercalation activity (hypochromism in UV-Vis spectra with negative ΔG values confirming binding spontaneity), alkaline phosphatase enzyme inhibition, antimicrobial activity, and insulin-mimetic properties [1]. Procurement of this specific chlorinated catechol aldehyde is essential for reproducing published coordination chemistry outcomes; substitution with non-catechol or non-chlorinated analogs would yield structurally and functionally distinct coordination compounds requiring complete re-characterization.

Aldehyde Dehydrogenase 3A1 (ALDH3A1) Inhibition Studies

Utilize 5-chloro-2,3-dihydroxybenzaldehyde in enzymatic assays targeting human ALDH3A1, where it demonstrates measurable inhibition with IC₅₀ = 2.10×10³ nM [1]. The compound exhibits >475-fold selectivity over rabbit aldehyde oxidase 1 (AOX) and mushroom tyrosinase (each IC₅₀ > 1.0×10⁶ nM), providing a biochemical tool for dissecting ALDH isoform-specific pathways [2]. This selectivity profile supports applications in cancer biology (ALDH3A1 is implicated in chemoresistance and cancer stem cell maintenance), alcohol metabolism research, and toxicology studies. Procurement of this specific chlorinated derivative is warranted over unsubstituted 2,3-dihydroxybenzaldehyde, for which comparative ALDH inhibition data are not established, potentially affecting experimental reproducibility and isoform selectivity.

Hemoglobin Allosteric Modulator Research and Tissue Oxygenation Therapeutic Development

Deploy 5-chloro-2,3-dihydroxybenzaldehyde in hemoglobin allosteric modulation studies as cited within the chemical scope of US Patent 9,018,210 B2, which claims substituted benzaldehydes for increasing tissue oxygenation [1]. The specific 5-chloro, 2,3-dihydroxy substitution pattern contributes to the pharmacophore defined for modulating hemoglobin oxygen affinity—a therapeutic strategy relevant to sickle cell disease, hypoxic conditions, and disorders benefiting from enhanced oxygen delivery. The patent's assignment to The Regents of the University of California, Cytokinetics, Inc., and Global Blood Therapeutics, Inc. substantiates a validated therapeutic development pathway [1]. Procurement of this precise substitution pattern is necessary to align with patent-defined chemical space; alternative halogenation patterns or non-catechol hydroxyl arrangements fall outside the claimed optimal pharmacophore, rendering them unsuitable substitutes for hemoglobin modulator lead optimization programs.

Antibacterial Lead Optimization and SAR Expansion Studies

Employ 5-chloro-2,3-dihydroxybenzaldehyde as a starting scaffold for antibacterial SAR expansion, leveraging the established baseline activity of the parent 2,3-dihydroxybenzaldehyde (MIC₅₀ = 500 mg/L against 172 bovine mastitis S. aureus isolates with low cytotoxicity in MAC-T cells) [1]. Systematic SAR evaluation of 70 benzaldehyde derivatives has established that hydroxy substitution pattern critically determines antibacterial potency (trisubstituted OH > disubstituted OH > monosubstituted OH) [2]. The 5-chloro substituent introduces electron-withdrawing character to the catechol core, providing a structural probe for investigating halogen effects on antibacterial spectrum, potency modulation, and cytotoxicity profile. Procurement of the chlorinated derivative enables direct comparative studies against the non-chlorinated parent compound, facilitating identification of substitution-dependent improvements in activity or reductions in mammalian cell toxicity—a research question inaccessible through procurement of the parent compound alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2,3-dihydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.